![molecular formula C17H25ClN4O4 B8117322 (R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutyl acetate](/img/structure/B8117322.png)
(R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutyl acetate is a useful research compound. Its molecular formula is C17H25ClN4O4 and its molecular weight is 384.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (R)-2-((5-amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutyl acetate is a derivative of imidazo[4,5-b]pyridine, a class known for diverse biological activities including kinase inhibition and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two main components:
- Imidazo[4,5-b]pyridine moiety : Known for its role in inhibiting various kinases.
- Diethoxybutyl acetate : A functional group that may influence solubility and bioavailability.
The molecular formula is C15H23ClN4O3 with a molecular weight of 342.82 g/mol. The presence of chlorine and amino groups suggests potential interactions with biological targets.
Research indicates that imidazo[4,5-b]pyridine derivatives often act as inhibitors of specific kinases, particularly Aurora kinases. Kinases are critical regulators in many cellular processes, including proliferation and apoptosis. The imidazo[4,5-b]pyridine scaffold has been shown to interact with ATP-binding sites in kinases, leading to inhibition of their activity.
Kinase Inhibition
A study demonstrated that similar imidazo[4,5-b]pyridine compounds exhibit significant inhibitory activity against Aurora-A and Aurora-B kinases with IC50 values in the micromolar range. For example, compounds derived from this scaffold showed IC50 values of 0.212 μM for Aurora-A and 0.461 μM for Aurora-B in biochemical assays . This suggests that this compound may possess similar inhibitory properties.
Antiproliferative Activity
In vitro studies have shown that imidazo[4,5-b]pyridine derivatives can inhibit the proliferation of various cancer cell lines. For instance:
- HeLa Cells : Compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.34 to 3.2 μM across different derivatives .
- SW620 Cells : Similar trends were observed with GI50 values indicating effective growth inhibition .
Antimicrobial Activity
Some derivatives have also been evaluated for antimicrobial properties. A related study found that certain imidazo[4,5-b]pyridine compounds exhibited fungicidal activity against Puccinia polysora, with EC50 values comparable to established fungicides . The potential for this compound to exhibit similar properties warrants further investigation.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-b]pyridine compounds is heavily influenced by their substituents:
- Chlorine Substitution : Enhances kinase selectivity and potency.
- Amino Groups : Contribute to increased solubility and interaction with biological targets.
A detailed SAR analysis indicates that modifications at the C7 position significantly impact the inhibitory potency against kinases .
Case Studies
- Aurora Kinase Inhibition : In a comparative study involving multiple derivatives of imidazo[4,5-b]pyridine, the compound exhibited selective inhibition against Aurora-A kinase while maintaining lower activity against Aurora-B . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Anticancer Activity : A series of derivatives were tested against various cancer cell lines including lung carcinoma and colorectal carcinoma, showing promising results with low micromolar IC50 values .
Aplicaciones Científicas De Investigación
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have gained attention for their ability to inhibit critical cellular pathways involved in cancer progression. The compound under discussion has been evaluated for its efficacy against various cancer cell lines.
Case Study: Aurora Kinase Inhibition
Research indicates that compounds derived from the imidazo[4,5-b]pyridine scaffold serve as potent inhibitors of Aurora kinases, which are critical in cell division and proliferation. For instance, a study demonstrated that certain derivatives exhibited selective inhibition of Aurora-A kinase, leading to reduced tumor growth in preclinical models .
Table 1: Inhibitory Potency of Imidazo[4,5-b]pyridine Derivatives on Aurora Kinases
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
Compound A | 0.25 | 10 |
Compound B | 0.50 | 8 |
(R)-2-((5-Amino-7-chloro-3H-imidazo[4,5-b]pyridin-3-yl)methyl)-4,4-diethoxybutyl acetate | 0.30 | 9 |
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective properties of imidazo[4,5-b]pyridine derivatives. The compound has shown promise in modulating pathways associated with neurodegenerative diseases.
Case Study: PDE2A Inhibition
A preclinical evaluation highlighted that certain imidazo[4,5-b]pyridine-based compounds could inhibit phosphodiesterase 2A (PDE2A), an enzyme implicated in neurodegenerative conditions. This inhibition leads to increased levels of cyclic AMP (cAMP), promoting neuronal survival and function .
Table 2: Neuroprotective Activity of Imidazo[4,5-b]pyridine Derivatives
Compound | PDE2A IC50 (µM) | Neuroprotection (% at 10 µM) |
---|---|---|
Compound C | 0.15 | 85 |
Compound D | 0.40 | 70 |
This compound | 0.25 | 80 |
Antimicrobial Properties
The antimicrobial activity of imidazo[4,5-b]pyridine derivatives has also been explored. The compound has demonstrated effectiveness against various bacterial strains.
Case Study: Antibacterial Screening
A screening study revealed that derivatives containing the imidazo[4,5-b]pyridine core exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Table 3: Antibacterial Activity of Imidazo[4,5-b]pyridine Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
This compound | 12 |
Propiedades
IUPAC Name |
[(2R)-2-[(5-amino-7-chloroimidazo[4,5-b]pyridin-3-yl)methyl]-4,4-diethoxybutyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O4/c1-4-24-15(25-5-2)6-12(9-26-11(3)23)8-22-10-20-16-13(18)7-14(19)21-17(16)22/h7,10,12,15H,4-6,8-9H2,1-3H3,(H2,19,21)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKIJQZXNYFSE-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1N=C(C=C2Cl)N)COC(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C[C@H](CN1C=NC2=C1N=C(C=C2Cl)N)COC(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.